Carbamic acid, (2-chloroethylidene)di-, diethyl ester
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Overview
Description
Carbamic acid, (2-chloroethylidene)di-, diethyl ester is a chemical compound with the molecular formula C8H15ClN2O4 and a molecular weight of 238.67 g/mol . It is also known by other names such as N,N’-(2-Chloroethylidene)biscarbamic acid diethyl ester and 2-Chloro-1,1-bis(ethoxycarbonylamino)ethane . This compound is characterized by its density of 1.211 g/cm³ and a boiling point of 366.9°C at 760 mmHg .
Preparation Methods
The synthesis of Carbamic acid, (2-chloroethylidene)di-, diethyl ester involves the reaction of ethyl chloroformate with ethylenediamine in the presence of a base . The reaction typically proceeds under mild conditions, and the product is purified through distillation or recrystallization. Industrial production methods may involve continuous flow processes to enhance yield and efficiency .
Chemical Reactions Analysis
Carbamic acid, (2-chloroethylidene)di-, diethyl ester undergoes various chemical reactions, including:
Scientific Research Applications
Carbamic acid, (2-chloroethylidene)di-, diethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of Carbamic acid, (2-chloroethylidene)di-, diethyl ester involves its interaction with nucleophilic sites in biological molecules . It can form covalent bonds with amino groups in proteins, leading to enzyme inhibition or modification of protein function . The molecular targets and pathways involved include various enzymes and receptors that contain nucleophilic amino acid residues .
Comparison with Similar Compounds
Carbamic acid, (2-chloroethylidene)di-, diethyl ester can be compared with similar compounds such as:
Carbamic acid, ethylidenebis-, diethyl ester: This compound has a similar structure but lacks the chloro substituent, leading to different reactivity and applications.
Carbamic acid, (2,2-dichloroethylidene)bis-, diethyl ester: This compound contains an additional chloro group, which can further influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific reactivity due to the presence of the chloro group, making it a valuable intermediate in various chemical and biochemical processes .
Properties
CAS No. |
5336-13-0 |
---|---|
Molecular Formula |
C8H15ClN2O4 |
Molecular Weight |
238.67 g/mol |
IUPAC Name |
ethyl N-[2-chloro-1-(ethoxycarbonylamino)ethyl]carbamate |
InChI |
InChI=1S/C8H15ClN2O4/c1-3-14-7(12)10-6(5-9)11-8(13)15-4-2/h6H,3-5H2,1-2H3,(H,10,12)(H,11,13) |
InChI Key |
OLRNDYNRSCMVDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(CCl)NC(=O)OCC |
Origin of Product |
United States |
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